2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid is a chemical compound that features a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid typically involves the following steps:
Boc Protection: : The amino group of 4-fluorobenzoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Fluorination: : The benzene ring is fluorinated using a suitable fluorinating agent like Selectfluor or xenon difluoride.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Large reactors and continuous flow systems might be used to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as this compound derivatives.
Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically used to remove the Boc group.
Major Products Formed
Oxidation: : Derivatives of the benzoic acid moiety.
Reduction: : Hydrogenated derivatives of the fluorinated compound.
Substitution: : Amino derivatives after Boc group removal.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study the effects of fluorination on biological systems.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the amino group, which can then participate in further reactions or binding interactions.
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid is similar to other fluorinated benzoic acid derivatives, but its unique feature is the presence of the Boc protecting group. This group provides stability and allows for selective deprotection, making it a valuable intermediate in organic synthesis.
Similar Compounds
4-Fluorobenzoic acid
2-((Methoxycarbonyl)amino)-4-fluorobenzoic acid
2-((Ethoxycarbonyl)amino)-4-fluorobenzoic acid
These compounds differ in the nature of the protecting group, which influences their reactivity and applications.
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLOJRKJMUXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019384-47-4 | |
Record name | 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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